N-(6-Fluoropyridine-3-carbonyl)-L-proline
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Overview
Description
Preparation Methods
SYM 2081 can be synthesized through a diastereomeric mixture via enzymatic synthesis, although the yield of this reaction is small . For industrial production, SYM 2081 can be produced at a multi-gram scale by starting with (S)-1-tert-butoxycarbonyl-5-tert-butyldiphenylsilyloxymethylpyrrolidine-2-one and treating it with one equivalent of lithium bis(trimethylsilyl)amide in tetrahydrofuran at -78°C . The resulting product is mixed with excess iodomethane, yielding 4-methylated products and some unreacted starting material . The trans product is purified through column chromatography and crystallized by hexanes . Tetrabutylammonium fluoride is used to selectively remove the tert-butyldiphenylsilyl protecting group . The Sharpless procedure is used to oxidize the alcohol, and the intermediate is hydrolyzed with lithium hydroxide in aqueous tetrahydrofuran . Finally, the compound is treated with trifluoroacetic acid in dichloromethane to produce (2S,4R)-4-methylglutamic acid .
Chemical Reactions Analysis
SYM 2081 undergoes various chemical reactions, including oxidation and substitution . Common reagents used in these reactions include lithium bis(trimethylsilyl)amide, iodomethane, tetrabutylammonium fluoride, and trifluoroacetic acid . The major products formed from these reactions include 4-methylated products and (2S,4R)-4-methylglutamic acid .
Scientific Research Applications
SYM 2081 is widely used in scientific research due to its high selectivity and potency for kainate receptors . In chemistry, it serves as a ligand for studying the role of kainate receptors in the central nervous system . In biology and medicine, SYM 2081 is used to investigate the effects of kainate receptor activation and its potential therapeutic applications . The compound is also used in electrophysiological recordings to compare the potency and efficacy of kainate receptor agonists .
Mechanism of Action
SYM 2081 exerts its effects by selectively binding to kainate receptors, displacing high-affinity kainate binding to cortical tissue and recombinant kainate receptors . This binding evokes rapidly desensitizing responses in electrophysiological recordings . The compound is highly selective for kainate receptors, with an EC50 of 0.12 ± 0.02 and 0.23 ± 0.01 μM for homomeric kainate receptors composed of the GluR5 and GluR6 subunits, respectively . The positioning of the methyl group at the 4 position is essential for its agonist activity .
Comparison with Similar Compounds
SYM 2081 is compared with other methylglutamate analogs, including those with the methyl group at the 2 or 3 position of glutamate . These analogs are inactive, indicating that the positioning of the methyl group at the 4 position is crucial for agonist activity . Of the four stereoisomers of 4-methylglutamate, SYM 2081 (2S,4R) is the most potent agonist . The (2R,4R) isomer is estimated to be 20-fold less potent, and the (2S,4S) isomer is approximately 1000-fold less potent than SYM 2081 .
Properties
CAS No. |
123412-44-2 |
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Molecular Formula |
C11H11FN2O3 |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
(2S)-1-(6-fluoropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11FN2O3/c12-9-4-3-7(6-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
InChI Key |
CWNQAGQFNKHXBV-QMMMGPOBSA-N |
SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |
Synonyms |
N-(6-Fluoropyridine-3-carbonyl)-L-proline |
Origin of Product |
United States |
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